Rhodopsin Epitope Tag acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acétate de l’épitope de la rhodopsine est un peptide synthétique constitué de neuf acides aminés représentant le C-terminal de la rhodopsine bovine. Ce composé est largement utilisé comme épitope dans diverses applications biochimiques et de biologie moléculaire. Les épitope tags sont de courtes séquences peptidiques reconnues par des anticorps spécifiques, ce qui facilite la détection, la purification et la caractérisation des protéines marquées .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l’acétate de l’épitope de la rhodopsine implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l’ajout séquentiel d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :

Déprotection : élimination du groupe protecteur de l’extrémité amino du peptide lié à la résine.

Couplage : ajout du prochain acide aminé de la séquence, activé par des réactifs de couplage tels que HBTU ou DIC.

Méthodes de production industrielle : La production industrielle de l’acétate de l’épitope de la rhodopsine suit des principes similaires à la synthèse à l’échelle du laboratoire, mais à plus grande échelle. Des synthétiseurs de peptides automatisés et des systèmes de purification à haut débit sont utilisés pour garantir la cohérence et l’efficacité .

Analyse Des Réactions Chimiques

Types de réactions : L’acétate de l’épitope de la rhodopsine peut subir diverses réactions chimiques, notamment :

Oxydation : Le peptide peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de ponts disulfures si des résidus cystéine sont présents.

Réduction : Les réactions de réduction peuvent briser les ponts disulfures, les convertissant en thiols libres.

Substitution : Les résidus d’acides aminés dans le peptide peuvent être substitués par d’autres résidus par mutagenèse dirigée.

Réactifs et conditions courantes :

Oxydation : Peroxyde d’hydrogène ou iode dans des conditions douces.

Réduction : Dithiothréitol (DTT) ou β-mercaptoéthanol.

Substitution : Mutagenèse dirigée à l’aide d’amorces d’oligonucléotides.

Principaux produits : Les principaux produits de ces réactions dépendent des modifications spécifiques apportées au peptide. Par exemple, l’oxydation peut conduire à la formation de dimères liés par des ponts disulfures, tandis que la réduction peut produire des peptides monomères avec des groupes thiol libres .

4. Applications de la recherche scientifique

L’acétate de l’épitope de la rhodopsine a un large éventail d’applications dans la recherche scientifique, notamment :

Détection des protéines : Utilisé dans le Western blotting et les dosages ELISA pour détecter les protéines marquées dans des mélanges complexes.

Purification des protéines : Facilite la purification des protéines marquées par chromatographie d’immunoaffinité.

Localisation des protéines : Employé en immunofluorescence et en microscopie électronique pour localiser les protéines dans les cellules.

Interactions protéine-protéine : Utilisé dans les dosages de co-immunoprécipitation pour identifier les protéines interagissant.

Optogénétique : Utilisé dans l’étude des protéines sensibles à la lumière et de leurs applications dans le contrôle des processus cellulaires par la lumière.

Applications De Recherche Scientifique

Rhodopsin Epitope Tag acetate has a wide range of applications in scientific research, including:

Protein Detection: Used in western blotting and ELISA assays to detect tagged proteins in complex mixtures.

Protein Purification: Facilitates the purification of tagged proteins through immunoaffinity chromatography.

Protein Localization: Employed in immunofluorescence and immunoelectron microscopy to localize proteins within cells.

Protein-Protein Interactions: Used in co-immunoprecipitation assays to identify interacting proteins.

Optogenetics: Utilized in the study of light-sensitive proteins and their applications in controlling cellular processes with light.

Mécanisme D'action

L’acétate de l’épitope de la rhodopsine fonctionne en fournissant un site de liaison spécifique pour les anticorps qui reconnaissent l’épitope tag. L’interaction entre l’épitope tag et l’anticorps permet la détection, la purification et la caractérisation de la protéine marquée. La cible moléculaire de cette interaction est le site de liaison à l’antigène de l’anticorps, qui se lie spécifiquement à la séquence de l’épitope tag .

Composés similaires :

Épitope tag 1D4 : Un autre épitope tag largement utilisé dérivé du C-terminal de la rhodopsine bovine.

His-tag : Un épitope tag polyhistidine utilisé pour la purification des protéines par chromatographie d’affinité métallique.

FLAG-tag : Un épitope tag reconnu par l’anticorps FLAG, utilisé dans divers immunoessais.

Unicité : L’acétate de l’épitope de la rhodopsine est unique en raison de sa reconnaissance spécifique par les anticorps anti-rhodopsine, ce qui le rend particulièrement utile pour les études impliquant la rhodopsine et les protéines apparentées. Sa polyvalence dans diverses techniques immunochimiques et sa compatibilité avec différents systèmes d’expression renforcent encore son utilité dans la recherche scientifique .

Comparaison Avec Des Composés Similaires

1D4 Epitope Tag: Another widely used epitope tag derived from the C-terminus of bovine rhodopsin.

His-Tag: A polyhistidine tag used for protein purification through metal affinity chromatography.

FLAG-Tag: An epitope tag recognized by the FLAG antibody, used in various immunoassays.

Uniqueness: Rhodopsin Epitope Tag acetate is unique due to its specific recognition by anti-rhodopsin antibodies, making it particularly useful for studies involving rhodopsin and related proteins. Its versatility in various immunochemical techniques and compatibility with different expression systems further enhances its utility in scientific research .

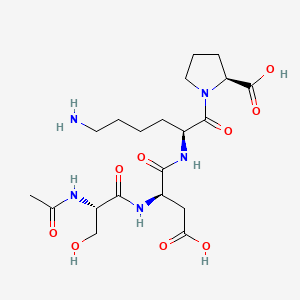

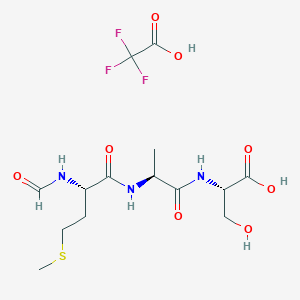

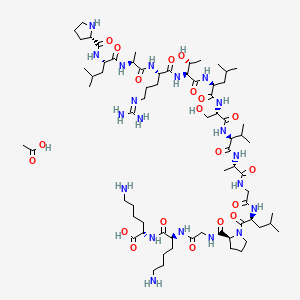

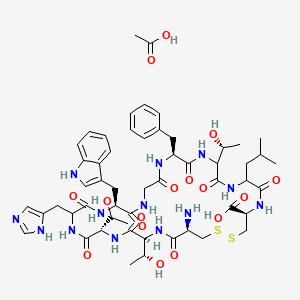

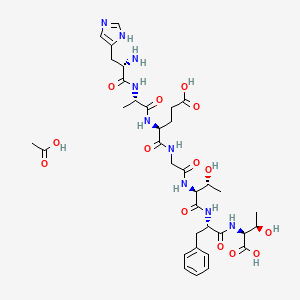

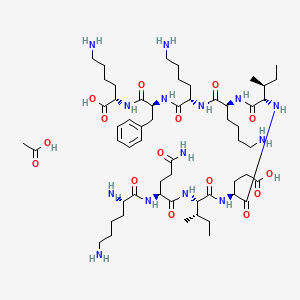

Propriétés

Formule moléculaire |

C39H66N10O18 |

|---|---|

Poids moléculaire |

963.0 g/mol |

Nom IUPAC |

acetic acid;(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C37H62N10O16.C2H4O2/c1-15(2)27(34(59)40-16(3)36(61)47-13-7-8-23(47)32(57)41-17(4)37(62)63)45-29(54)20(9-11-24(38)51)42-31(56)22(14-48)44-35(60)28(19(6)50)46-30(55)21(10-12-25(52)53)43-33(58)26(39)18(5)49;1-2(3)4/h15-23,26-28,48-50H,7-14,39H2,1-6H3,(H2,38,51)(H,40,59)(H,41,57)(H,42,56)(H,43,58)(H,44,60)(H,45,54)(H,46,55)(H,52,53)(H,62,63);1H3,(H,3,4)/t16-,17-,18+,19+,20-,21-,22-,23-,26-,27-,28-;/m0./s1 |

Clé InChI |

RXPWOEIKUZYALG-YFUSXUARSA-N |

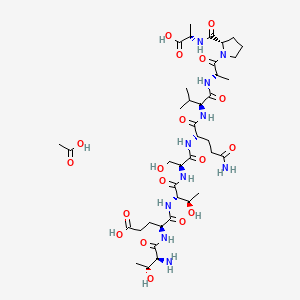

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)N)O.CC(=O)O |

SMILES canonique |

CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N.CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

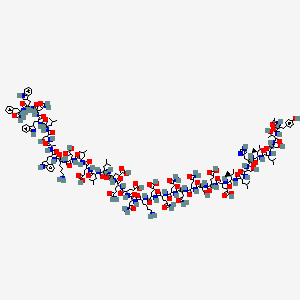

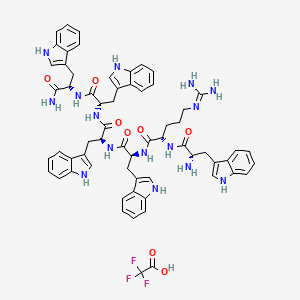

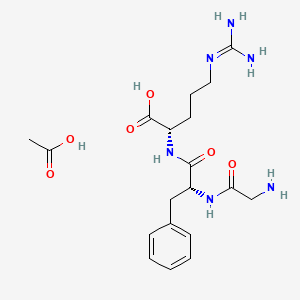

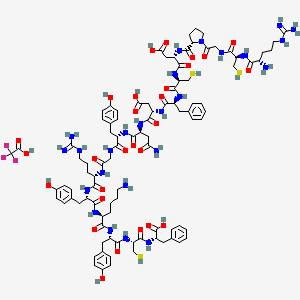

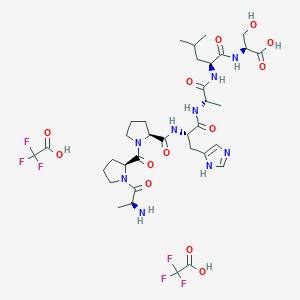

![acetic acid;(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10825566.png)

![acetic acid;(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid](/img/structure/B10825593.png)